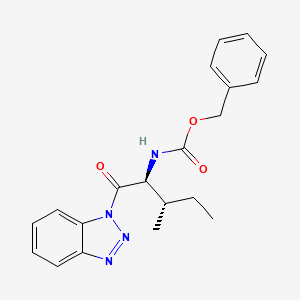
Z-Ile-Bt, 95%
Vue d'ensemble
Description
Z-Ile-Bt, 95% is a compound with the empirical formula C20H22N4O3 . It is also known as (1S,2S-N-Z-1-Benzotriazolylcarbonyl-2-methylbutylamine, Benzyl (2S,3S)-1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxopentan-2-ylcarbamate . It is a versatile reagent used for synthesizing peptides as well as their mimetics and conjugates .
Molecular Structure Analysis
The molecular weight of Z-Ile-Bt, 95% is 366.41 g/mol . The SMILES string representation of its structure isCCC@HC@HOCc1ccccc1)C(=O)n2nnc3ccccc23 . Chemical Reactions Analysis
Z-Ile-Bt, 95% is used in peptide synthesis . It has been used for the preparation of diverse derivatives including polypeptidal benzotriazolides, peptidomimetics such as aminoxypeptides, depsipeptides, and heterocyclic peptidomimetics . It is also used to create tagged peptides and peptidomimetics, particularly those with fluorescent labels .Physical And Chemical Properties Analysis
Z-Ile-Bt, 95% is a solid with a melting point of 77-82 °C . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique
Use in Communications Engineering
Z has been employed in tackling problems in telecommunications engineering, demonstrating its utility in areas where standard formal description techniques may not suffice. This approach has been utilized by a team at BT Labs over a period of three years, highlighting its effectiveness in certain application domains within the field of communications engineering (Cusack, 1992).
Enhancing Metabolic Engineering
Isotope labeling experiments (ILEs) and flux analysis, involving the application of Z-Ile-Bt in a broader sense, have provided critical information for metabolic engineers. These techniques have been instrumental in identifying targets for knockout, overexpression, and/or media optimization to improve product formation, discover novel metabolic functions, and enhance the metabolic efficiency of host cell factories. This demonstrates the significant role of Z-Ile-Bt in advancing metabolic engineering and biotechnology (McAtee, Jazmin, & Young, 2015).
Photocatalysis Development
In the realm of photocatalysis, the development of effective Z-scheme photocatalysts has been a key area of research. Z-Ile-Bt, through its involvement in Z-scheme systems, has contributed to the design and fabrication of photocatalysts with excellent charge transfer and separation properties. Such advancements are crucial for enhancing photocatalytic degradation abilities and improving environmental sustainability through novel materials and processes (Wei et al., 2019).
Z-Scheme Architecture Engineering
The engineering of Z-scheme architectures, particularly in the context of photocatalytic degradation, has benefited from the use of Z-Ile-Bt. The creation of novel heterojunctions with enhanced surface areas and porous structures has led to superior photocatalytic performance. This work underscores the potential of Z-Ile-Bt in contributing to environmental remediation technologies and the development of more efficient photocatalysts (Yang, Guo, Liu, & Lu, 2019).
Mécanisme D'action
Target of Action
Z-Ile-Bt, also known as Z-Ile-Leu-aldehyde, is a potent gamma-Secretase inhibitor and Notch signaling inhibitor . The primary targets of Z-Ile-Bt are the gamma-Secretase complex and the Notch signaling pathway. Notch signaling plays a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .
Mode of Action
Z-Ile-Bt interacts with its targets by inhibiting the gamma-Secretase complex, which in turn disrupts the Notch signaling pathway . This disruption can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the specific cellular context .
Biochemical Pathways
Given its role as a gamma-secretase inhibitor, it likely affects pathways related to the processing of amyloid precursor protein and notch . These pathways play key roles in neurodegenerative diseases and cancer, respectively .
Result of Action
The molecular and cellular effects of Z-Ile-Bt’s action are largely dependent on the specific cellular context. By inhibiting the gamma-Secretase complex and disrupting the Notch signaling pathway, Z-Ile-Bt can influence cell proliferation, differentiation, and apoptosis . This can lead to changes in the growth and behavior of cells, potentially making Z-Ile-Bt a useful tool in the treatment of diseases such as cancer .
Propriétés
IUPAC Name |
benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-3-14(2)18(21-20(26)27-13-15-9-5-4-6-10-15)19(25)24-17-12-8-7-11-16(17)22-23-24/h4-12,14,18H,3,13H2,1-2H3,(H,21,26)/t14-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJVZQUFTBRSCU-KSSFIOAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




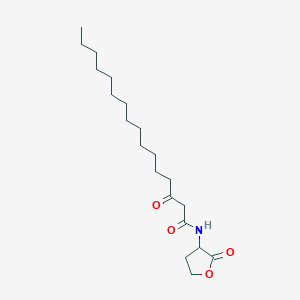

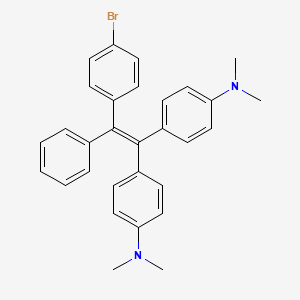
![[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3079616.png)
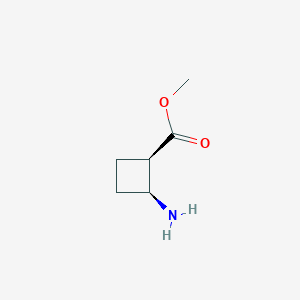
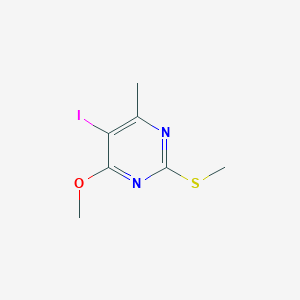
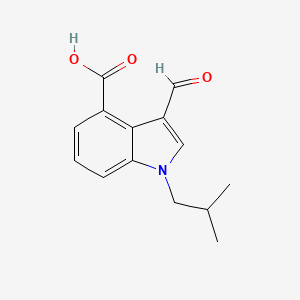
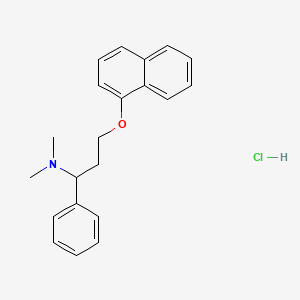

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)

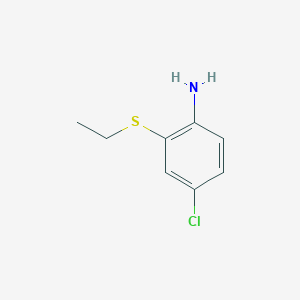
![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)